Welcome to the BenchChem Online Store!
molecular formula C17H12F2O4 B8455354 Ethyl 4-fluoro-2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 4-fluoro-2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No. B8455354
M. Wt: 318.27 g/mol
InChI Key: VAMDSDCPIKNARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08309558B2

Procedure details

To a mixyure of ethyl 4-fluoro-2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate (108.9 mg, 0.342 mmol) in a mixture of MeOH (2 mL)/THF (2 mL) at r.t. under N2 was added sodium hydroxide (1.0 mL, 1.0 mmol) (1 M aq.). The mixture was stirred at 100° C. for 1.5 hours. The mixture was cooled to r.t., added with 1.5 ml 1N HCl, and then added 10 ml H2O. The white precipitates were filtered and washed with 3×2 ml H2O and dried (73 mg). 1H NMR (500 MHz, CD3OD) δ 7.98 (m, 2H), 7.25 (t overlapping with dd, 2H), 7.24 (dd, 1H), 7.02 (t, J=8.39, 1H). LC/MS were performed by using Shimadzu-VP instrument with UV detection at 220 nm and Waters Micromass. HPLC method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=0, Final % B=100, Gradient time=2 min, Stop time=3 min, Flow Rate=5 ml/min, Column: Phenomenex-Luna, 3.0×50 mm, S10; (ES+) m/z (M+H)+=291.01, HPLC Rt=1.478 min.
Quantity
108.9 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[C:8]([C:18]([O:20]CC)=[O:19])=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:23].C1COCC1.[OH-].[Na+].Cl>CO.O>[F:1][C:2]1[C:7]2[C:8]([C:18]([OH:20])=[O:19])=[C:9]([C:11]3[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=3)[O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:23] |f:2.3|

Inputs

Step One
Name
Quantity
108.9 mg
Type
reactant
Smiles
FC1=C(C=CC2=C1C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)O
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to r.t.
CUSTOM
Type
CUSTOM
Details
The white precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with 3×2 ml H2O
CUSTOM
Type
CUSTOM
Details
dried (73 mg)
CUSTOM
Type
CUSTOM
Details
B=100, Gradient time=2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
time=3 min, Flow Rate=5 ml/min, Column
Duration
3 min

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC1=C(C=CC2=C1C(=C(O2)C2=CC=C(C=C2)F)C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.